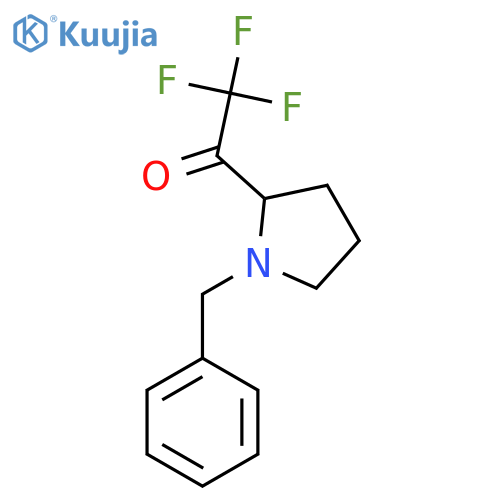Cas no 1283717-45-2 (1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)

1283717-45-2 structure
商品名:1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one
CAS番号:1283717-45-2
MF:C13H14F3NO
メガワット:257.251574039459
MDL:MFCD18800663
CID:5603160
PubChem ID:129947398
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one
- EN300-1869544
- 1283717-45-2
- 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one
-
- MDL: MFCD18800663
- インチ: 1S/C13H14F3NO/c14-13(15,16)12(18)11-7-4-8-17(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
- InChIKey: NIOIVGWTKDAMCK-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1CCCN1CC1C=CC=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 257.10274856g/mol
- どういたいしつりょう: 257.10274856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869544-2.5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 2.5g |
$1791.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-0.25g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.25g |
$840.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-1.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1869544-1g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 1g |
$914.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-0.1g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.1g |
$804.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-0.5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.5g |
$877.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-0.05g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.05g |
$768.0 | 2023-08-31 | ||
| Enamine | EN300-1869544-5.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1869544-10.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1869544-5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 5g |
$2650.0 | 2023-08-31 |
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1283717-45-2 (1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
